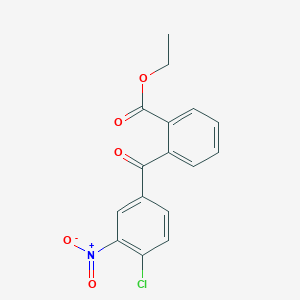

Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate is an organic compound with the molecular formula C16H12ClNO5 and a molecular weight of 333.72 g/mol . This compound is known for its unique structure, which includes a benzoyl group substituted with a chloro and nitro group, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate typically involves the esterification of 2-(4-chloro-3-nitrobenzoyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs. The process is optimized for large-scale production, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Reduction: Ethyl 2-(4-amino-3-nitrobenzoyl)benzoate.

Substitution: Ethyl 2-(4-substituted-3-nitrobenzoyl)benzoate, where the substituent depends on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups play a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.

Ethyl 2-(4-chloro-3-aminobenzoyl)benzoate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

This compound is unique due to the presence of both chloro and nitro groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in research and industry .

Biological Activity

Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in research and medicine, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₁H₈ClN₁O₄

- Molecular Weight : 253.64 g/mol

- CAS Number : 140861-42-3

This compound features a benzoate moiety substituted with a chloro and nitro group, which contribute to its reactivity and biological activity.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Streptococcus pneumoniae | 256 μg/mL |

| Staphylococcus aureus | Notable but less potent compared to S. pneumoniae |

The compound's mechanism of action appears to involve the inhibition of bacterial RNA polymerase (RNAP), which is critical for bacterial transcription processes. This inhibition may lead to reduced bacterial growth and viability, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms that may involve:

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to increased apoptosis.

- Reactive Oxygen Species (ROS) Production : Elevated ROS levels can trigger cellular stress responses, promoting cell death in tumor cells.

Specific studies have reported cytotoxic effects on various cancer cell lines, although further research is needed to elucidate the precise pathways involved .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The nitro and chloro groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity.

- Modulation of Receptor Functions : The compound may alter receptor signaling pathways, contributing to its anticancer and antimicrobial effects.

This dual mechanism highlights the compound's versatility as a potential therapeutic agent .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- A study demonstrated its effectiveness against S. pneumoniae, showing that structural modifications could enhance its potency against resistant strains.

- Another investigation into its anticancer properties revealed promising results in inducing apoptosis in breast cancer cell lines, suggesting potential applications in oncology.

Properties

IUPAC Name |

ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO5/c1-2-23-16(20)12-6-4-3-5-11(12)15(19)10-7-8-13(17)14(9-10)18(21)22/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIHLTDQQZLRIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352825 |

Source

|

| Record name | ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140861-42-3 |

Source

|

| Record name | ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.